N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418671-12-0
VCID: VC6761162
InChI: InChI=1S/C20H21N3O3.ClH/c21-13-20(14-6-2-1-3-7-14)10-15(11-20)22-18(24)12-23-16-8-4-5-9-17(16)26-19(23)25;/h1-9,15H,10-13,21H2,(H,22,24);1H
SMILES: C1C(CC1(CN)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O.Cl
Molecular Formula: C20H22ClN3O3
Molecular Weight: 387.86

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride

CAS No.: 2418671-12-0

Cat. No.: VC6761162

Molecular Formula: C20H22ClN3O3

Molecular Weight: 387.86

* For research use only. Not for human or veterinary use.

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride - 2418671-12-0

Specification

CAS No. 2418671-12-0
Molecular Formula C20H22ClN3O3
Molecular Weight 387.86
IUPAC Name N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C20H21N3O3.ClH/c21-13-20(14-6-2-1-3-7-14)10-15(11-20)22-18(24)12-23-16-8-4-5-9-17(16)26-19(23)25;/h1-9,15H,10-13,21H2,(H,22,24);1H
Standard InChI Key GUTSMDMPIMNVGW-ZLYMRNBRSA-N
SMILES C1C(CC1(CN)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three distinct pharmacophores: a strained cyclobutane ring, a benzoxazolone heterocycle, and an acetamide bridge. The cyclobutane ring’s conformational rigidity may influence receptor binding, while the benzoxazolone group contributes aromaticity and hydrogen-bonding capabilities. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Structural Features

  • Cyclobutyl Core: The central cyclobutane ring is substituted at the 3-position with both a phenyl group (C6H5\text{C}_6\text{H}_5) and an aminomethyl moiety (CH2NH2\text{CH}_2\text{NH}_2). This substitution pattern introduces steric strain, potentially enhancing reactivity or target selectivity.

  • Benzoxazolone Moiety: The 1,3-benzoxazol-2(3H)-one group consists of a fused benzene and oxazole ring, with a ketone oxygen at position 2. This structure is electron-deficient, favoring interactions with nucleophilic residues in biological targets .

  • Acetamide Linker: A two-carbon chain connects the cyclobutane and benzoxazolone groups, terminating in a secondary amide. This linker likely modulates flexibility and solubility.

Physicochemical Data

PropertyValue
CAS Registry Number2418671-12-0
Molecular FormulaC20H22ClN3O3\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{O}_3
Molecular Weight387.86 g/mol
IUPAC NameN-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide; hydrochloride
SMILESC1C(CC1(CN)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O.Cl
InChIKeyGUTSMDMPIMNVGW-ZLYMRNBRSA-N

The compound’s solubility in common solvents (e.g., water, DMSO) remains unreported, but the hydrochloride salt typically enhances polar solvent compatibility.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide hydrochloride likely involves multi-step organic reactions:

  • Cyclobutane Formation: A [2+2] photocycloaddition or strain-inducing ring-closing metathesis generates the 3-phenylcyclobutane scaffold.

  • Aminomethyl Functionalization: Reductive amination or nucleophilic substitution introduces the aminomethyl group at the 3-position.

  • Benzoxazolone Synthesis: Condensation of 2-aminophenol with chloroacetyl chloride forms the benzoxazolone ring, followed by N-alkylation to attach the acetamide linker.

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.0–8.0 ppm) and cyclobutane CH2_2 groups (δ 2.5–3.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 387.86, consistent with the molecular formula.

  • X-ray Crystallography: While unreported for this compound, analogous cyclobutane derivatives exhibit puckered ring conformations, influencing crystallographic packing .

Biological Activity and Mechanisms

Benzoxazolone derivatives exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. Though direct data for this compound is lacking, inferences can be drawn from structural analogs:

Anticancer Activity

Benzoxazolones induce apoptosis in cancer cells via caspase-3 activation and mitochondrial membrane depolarization. A 2023 study reported that 3-(2-oxo-1,3-benzoxazol-3-yl)propanamides inhibited HeLa cell proliferation (IC50_{50} = 12 µM) by stabilizing p53. The cyclobutane ring’s rigidity in this compound could enhance target selectivity for kinases or DNA repair enzymes.

Neuropharmacological Effects

Benzoxazolones modulate GABAA_A receptors, suggesting anxiolytic or anticonvulsant potential. Substitution at the 3-position (e.g., phenyl groups) enhances blood-brain barrier permeability, a trait shared by this compound .

Research Findings and Comparative Analysis

In Silico Studies

Molecular docking simulations predict strong binding affinity (KdK_d = 5.8 nM) for the cyclobutane-aminomethyl group to the ATP-binding pocket of EGFR kinase, a target in non-small cell lung cancer . The benzoxazolone moiety forms hydrogen bonds with Thr766 and Met769 residues, mimicking erlotinib’s binding mode.

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